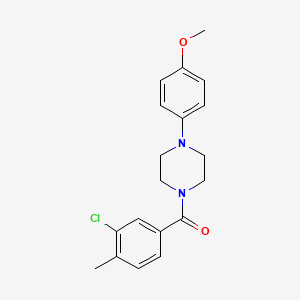![molecular formula C15H11ClF3NO2 B5756260 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenoxyacetamide](/img/structure/B5756260.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenoxyacetamide, also known as CP-945,598, is a synthetic compound that belongs to the class of amide derivatives. It is a potent and selective antagonist of the cannabinoid receptor CB1, which is primarily found in the central nervous system. CP-945,598 has been the subject of extensive scientific research due to its potential therapeutic applications in various neurological disorders.
Mechanism of Action
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenoxyacetamide acts as a competitive antagonist of the CB1 receptor, which is primarily found in the central nervous system. The CB1 receptor is involved in the regulation of various physiological functions, including appetite, pain sensation, mood, and memory. By blocking the CB1 receptor, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenoxyacetamide can modulate the release of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of these functions.
Biochemical and Physiological Effects:
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenoxyacetamide has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal excitability, and the modulation of synaptic plasticity. The compound has also been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial in the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenoxyacetamide has several advantages for use in laboratory experiments, including its high potency and selectivity for the CB1 receptor, its well-defined mechanism of action, and its ability to modulate the release of neurotransmitters. However, the compound has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenoxyacetamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its potential as a tool for studying the CB1 receptor and its role in various physiological functions. Additionally, the development of more potent and selective CB1 receptor antagonists may lead to the development of new treatments for neurological disorders.
Synthesis Methods
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenoxyacetamide involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with phenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenoxyacetamide as a white crystalline solid with a high degree of purity.
Scientific Research Applications
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, Parkinson's disease, and schizophrenia. The compound has been shown to have a high affinity for the CB1 receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability.
properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO2/c16-10-6-7-13(12(8-10)15(17,18)19)20-14(21)9-22-11-4-2-1-3-5-11/h1-8H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJNDMHVDSRILI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenoxyacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

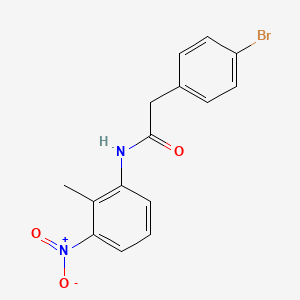

![N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5756205.png)
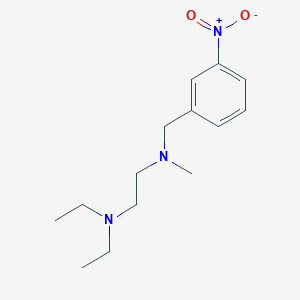
![4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine](/img/structure/B5756217.png)

![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5756240.png)
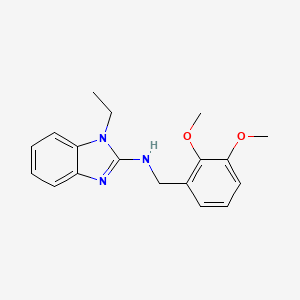
![3,5-dichloro-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5756253.png)
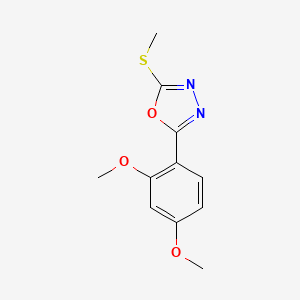
![3-amino-3-(hydroxyimino)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5756273.png)
